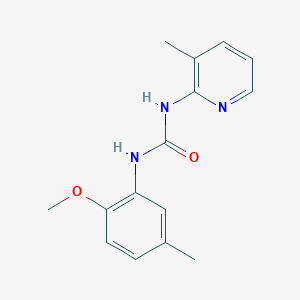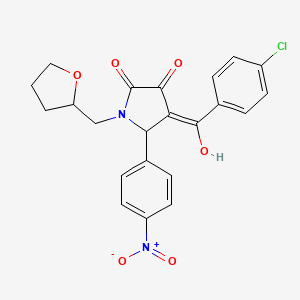
N-(4-methoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPAA has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of MPAA is not fully understood. However, it has been reported to modulate various signaling pathways involved in cell growth, inflammation, and neuroprotection. MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPAA has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPAA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, MPAA has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
MPAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. MPAA has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, there are also limitations to using MPAA in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not known. In addition, the exact mechanism of action of MPAA is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research of MPAA. One potential application of MPAA is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of MPAA in clinical trials. In addition, the exact mechanism of action of MPAA needs to be further elucidated to identify potential targets for drug development. Another potential application of MPAA is in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of MPAA in animal models of neurodegenerative diseases and to identify potential targets for drug development. Overall, MPAA has significant potential for the development of novel therapeutics for various diseases, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, MPAA is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MPAA has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. However, further studies are needed to determine the efficacy and safety of MPAA in clinical trials and to fully elucidate its mechanism of action. MPAA has significant potential for the development of novel therapeutics for various diseases, and further research is needed to fully realize its potential.
合成法
The synthesis of MPAA involves the reaction of 4-methoxybenzoyl chloride with 4-propylpiperazine in the presence of triethylamine to form N-(4-methoxyphenyl)-4-propylpiperazine-1-carboxamide. This intermediate is then reacted with acetic anhydride to form the final product, N-(4-methoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide. The purity and yield of MPAA can be improved by recrystallization and column chromatography.
科学的研究の応用
MPAA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. MPAA has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, MPAA has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-8-18-9-11-19(12-10-18)13-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTLGUVPQVQPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)

![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)
![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)
